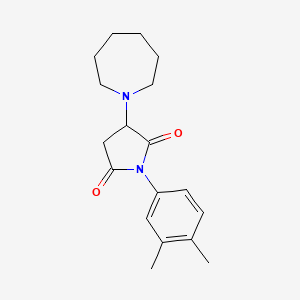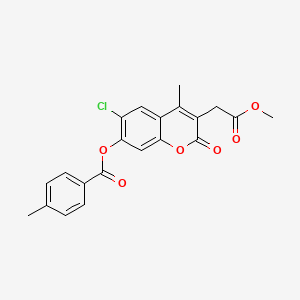
3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione, also known as AZD-5213, is a novel small molecule drug that has shown potential as a treatment option for respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). The compound belongs to the class of drugs known as PDE4 inhibitors, which work by inhibiting the enzyme phosphodiesterase 4 (PDE4) and thereby reducing inflammation in the airways.
Wirkmechanismus
The mechanism of action of 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione involves the inhibition of the enzyme PDE4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the airway smooth muscle cells. By inhibiting PDE4, 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione increases the levels of cAMP and cGMP, which in turn leads to relaxation of the airway smooth muscle and reduction of inflammation in the airways.
Biochemical and Physiological Effects
3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, the drug has been shown to reduce airway hyperresponsiveness, inhibit mucus production, and improve lung function. These effects are thought to be mediated through the inhibition of PDE4 and the resulting increase in cAMP and cGMP levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione for lab experiments is its specificity for PDE4, which allows for targeted inhibition of this enzyme without affecting other pathways. Additionally, the drug has been shown to have a favorable safety and tolerability profile in both animal and human studies. However, one limitation of using 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione in lab experiments is its relatively short half-life, which may require frequent dosing or continuous infusion to maintain therapeutic levels.
Zukünftige Richtungen
There are several potential future directions for research on 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione. One area of focus could be on optimizing the dosing and administration of the drug to maximize its therapeutic effects. Another potential direction could be on exploring the use of 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione in combination with other therapies for respiratory disorders, such as inhaled corticosteroids or bronchodilators. Finally, further research could be conducted to better understand the underlying mechanisms of action of 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione and to identify potential biomarkers of response to the drug.
Wissenschaftliche Forschungsanwendungen
3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on respiratory disorders. In animal models of asthma and COPD, the drug has been shown to reduce airway inflammation and improve lung function. In human clinical trials, 3-(1-azepanyl)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione has demonstrated a favorable safety and tolerability profile, as well as promising efficacy in improving lung function and reducing symptoms.
Eigenschaften
IUPAC Name |
3-(azepan-1-yl)-1-(3,4-dimethylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-13-7-8-15(11-14(13)2)20-17(21)12-16(18(20)22)19-9-5-3-4-6-10-19/h7-8,11,16H,3-6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOBHODODXRKJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-{[5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4226957.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4226963.png)
![3,3-dimethyl-2-methylene-N-(3-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4226969.png)
![4-tert-butyl-N-(3-{[(4-nitrophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4226971.png)
![2-{[4-(3-chloro-4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4226981.png)

![2-{[1-(3,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4227004.png)
![5-(4-chlorophenyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4227020.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4227029.png)
![methyl 4-chloro-3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4227033.png)
![N-(4-iodo-2-methylphenyl)-3-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4227039.png)
![N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4227043.png)
![N-(4-chlorophenyl)-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4227045.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[2-(3,4-dimethoxyphenyl)vinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4227048.png)